molecular formula C10H14N2O3S B14818365 N-(4-Amino-2-cyclopropoxyphenyl)methanesulfonamide

N-(4-Amino-2-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14818365
M. Wt: 242.30 g/mol
InChI Key: XYNDKVHVJUMBSO-UHFFFAOYSA-N
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Description

N-(4-Amino-2-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with a unique structure that includes an amino group, a cyclopropoxy group, and a methanesulfonamide group

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-(4-amino-2-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-16(13,14)12-9-5-2-7(11)6-10(9)15-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3

InChI Key

XYNDKVHVJUMBSO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-cyclopropoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-amino-2-cyclopropoxyphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-Amino-2-cyclopropoxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Amino-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methoxyphenyl)methanesulfonamide
  • N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Uniqueness

N-(4-Amino-2-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

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